7,7'-Vinylenebis(4-methyl-2-benzopyrone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-Vinylenebis(4-methyl-2-benzopyrone) is a chemical compound with the molecular formula C22H16O4. It is also known by other names such as 7,7’-(1,2-Ethenediyl)bis(4-methyl-2H-1-benzopyran-2-one). This compound is characterized by its unique structure, which includes two benzopyrone units connected by a vinylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) typically involves the reaction of 4-methyl-2-benzopyrone with a vinylene precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,7’-Vinylenebis(4-methyl-2-benzopyrone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
7,7’-Vinylenebis(4-methyl-2-benzopyrone) has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7’-Vinylenebis(4-methyl-2-benzopyrone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,7’-Vinylenebis(4-methyl-2H-1-benzopyran-2-one)
- 4-Methyl-2-benzopyrone
- 2H-1-Benzopyran-2-one
Uniqueness
7,7’-Vinylenebis(4-methyl-2-benzopyrone) is unique due to its specific structure, which includes a vinylene bridge connecting two benzopyrone units. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
CAS No. |
79135-89-0 |
---|---|
Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-7-[(E)-2-(4-methyl-2-oxochromen-7-yl)ethenyl]chromen-2-one |
InChI |
InChI=1S/C22H16O4/c1-13-9-21(23)25-19-11-15(5-7-17(13)19)3-4-16-6-8-18-14(2)10-22(24)26-20(18)12-16/h3-12H,1-2H3/b4-3+ |
InChI Key |
SDPNUAZAUIUPLA-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)/C=C/C3=CC4=C(C=C3)C(=CC(=O)O4)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)C=CC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.